molecular formula C9H19N B1655878 Decahydroazecine CAS No. 4396-27-4

Decahydroazecine

Cat. No. B1655878
CAS RN: 4396-27-4
M. Wt: 141.25 g/mol
InChI Key: VJEIIJANCJRLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydroazecine, also known as Azacyclodecane, is a chemical compound with the molecular formula C9H19N . It is a colorless liquid and is considered an imine . Imines are chemical bases and are more reactive than amines .


Physical And Chemical Properties Analysis

Decahydroazecine is a colorless liquid . It is an imine, which means it is a chemical base and is more reactive than amines . More detailed physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Terahertz Technology in Biomedicine

Terahertz (THz) imaging and sensing technologies, involving frequencies within which decahydroazecine operates, are increasingly used in medical and security applications. These technologies are employed for cancer diagnosis, burn assessment, and the identification of concealed substances. The biological effects of THz radiation have sparked interest due to their relevance in health hazard evaluation and safety standards development (Wilmink & Grundt, 2011).

DNA-Encoded Chemical Libraries (DECLs)

DECLs are a significant tool in drug discovery, wherein decahydroazecine could be a component. These libraries facilitate the screening of large compound sets, including those with decahydroazecine structures, for pharmaceutical research. The DECL technology allows the identification of bio-macromolecule binders, supporting drug development and medicinal chemistry (Franzini & Randolph, 2016).

Click Chemistry in Drug Discovery

Click chemistry, a field where decahydroazecine might find application, is crucial in drug discovery. It involves reliable chemical transformations for creating molecular connections. This method is significant for bioconjugation reactions in DNA research and protein studies, potentially involving decahydroazecine structures (Kolb & Sharpless, 2003).

Systems and Reductionist Approaches in Genetics

Decahydroazecine could play a role in the study of complex genetic traits. Both systems and reductionist approaches in genetics, which could utilize decahydroazecine, aim to understand the interactions and functions of genetic components in diseases and traits (Williams & Auwerx, 2015).

Network-Based Analysis in Disease Gene Research

Decahydroazecine may be useful in network-based analysis for identifying disease genes. This approach integrates protein interactions and disease phenotype similarities, potentially involving compounds like decahydroazecine (Wu et al., 2008).

Connectivity Map in Biomedical Research

A tool like the Connectivity Map, which could incorporate decahydroazecine data, aims to link diseases with genes and drugs. It systematizes part of the research process, potentially involving decahydroazecine-related compounds, to facilitate hypothesis generation and discovery (Lamb, 2007).

Logic Relationships in Protein Network Organization

Decahydroazecine might be relevant in identifying relationships within protein networks, assisting in deciphering the complexities of cellular functions and pathways (Bowers et al., 2004).

properties

IUPAC Name

azecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-4-6-8-10-9-7-5-3-1/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEIIJANCJRLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCNCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Record name NONAMETHYLENEIMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20802
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074862
Record name Decahydroazecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nonamethyleneimine is a colorless liquid. (NTP, 1992)
Record name NONAMETHYLENEIMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20802
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.898 at 70 °F (NTP, 1992) - Less dense than water; will float
Record name NONAMETHYLENEIMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20802
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Decahydroazecine

CAS RN

4396-27-4
Record name NONAMETHYLENEIMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20802
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Azecine, decahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004396274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decahydroazecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decahydroazecine
Reactant of Route 2
Decahydroazecine
Reactant of Route 3
Decahydroazecine
Reactant of Route 4
Decahydroazecine
Reactant of Route 5
Decahydroazecine
Reactant of Route 6
Decahydroazecine

Citations

For This Compound
11
Citations
Y ARATA, T KOBAYASHI - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
… 146") of 1—methyl—6—methoxycarbonyl—decahydroazecine,4> derived from the known compound, 6—carbamoyl—1—methyl—decahydroazecine (IX). Furthermore, reduction of the …
Number of citations: 4 www.jstage.jst.go.jp
Y ARATA, T SHIODA - Chemical and Pharmaceutical Bulletin, 1972 - jstage.jst.go.jp
… by the preceding formation of 6-iminodecahydroazecine which was hydrolized followed by the further reduction. Reaction of VI with lithium in liquid ammonia gave an alcohol (VIII), IR …
Number of citations: 6 www.jstage.jst.go.jp
Y ARATA, Y ODA, S YASUDA… - Chemical and …, 1973 - jstage.jst.go.jp
1-Methyl-and 1-ethyl-cis-octahydroazecine (I and X) were synthesized stereoselectively. Transannular reaction of the trans-N-oxide (VII) leading to decahydro-1-methylazecin-6-one (XI) …
Number of citations: 7 www.jstage.jst.go.jp
Y ARATA, T KOBAYASHI - Chemical and Pharmaceutical Bulletin, 1972 - jstage.jst.go.jp
Reaction of‡™ 1, 10-hexahydroquinolizine (I) with trichloroacetic acid in benzene afforded 6-chloro-1-azabicyclo [4.4. 1] undecan-11-one(II). Acid hydrolysis of II followed by …
Number of citations: 15 www.jstage.jst.go.jp
荒田義雄, 小田幸雄, 安田信吾… - Chemical and …, 1973 - jlc.jst.go.jp
1-Methyl- and 1-ethyl-cis-octahydroazecine (I and X) were synthesized stereoselectively. Transannular reaction of the trans-N-oxide (VII) leading to decahydro-1-methylazecin-6-one (XI…
Number of citations: 2 jlc.jst.go.jp
HT Nagasawa, PS Fraser, JA Elberling - Journal of Chromatography A, 1969 - Elsevier
The chromatographic behavior of the homologous cyclic α-imino acids of ring sizes ranging from four- to eleven-members (including proline) on ion-exchange and thin-layer systems is …
Number of citations: 1 www.sciencedirect.com
Y ARATA, M HANAOKA, H KATO… - Chemical and …, 1975 - jstage.jst.go.jp
Quaternization of 9a-cyanomethyl-and 9a-ethoxycarbonylmethyl-octahydroquinolizine (VI and XI) with methyl iodide afforded cis (VIIa and XIIa) and trans methiodides (VIIb and XIIb), …
Number of citations: 3 www.jstage.jst.go.jp
荒田義雄, 花岡美代次, 加藤日出男, 越中栄一… - Chemical and …, 1975 - jlc.jst.go.jp
Quaternization of 9a-cyanomethyl- and 9a-ethoxycarbonylmethyl-octahydroquinolizine (VI and XI) with methyl iodide afforded cis (VIIa and XIIa) and trans methiodides (VIIb and XIIb), …
Number of citations: 2 jlc.jst.go.jp
HN Frost, DHB Ripin - Practical Synthetic Organic Chemistry …, 2011 - Wiley Online Library
Naming Carbocycles and Heterocycles Page 1 17 NAMING CARBOCYCLES AND HETEROCYCLES Heather N. Frost and David H. Brown Ripin 17.1 INTRODUCTION The naming of …
Number of citations: 0 onlinelibrary.wiley.com
HT Nagasawa, JA Elberling - Tetrahedron Letters, 1966 - Elsevier
+ The a-chloro-(or bromo-) lactama, prepared by halogen&ion (6) of the lactams to the a, &dihalo derivatives followed by catalytic hydrogenolysis to the monohalogenated lactams, had …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.